molecular formula C19H19FN4O B2519339 N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950250-64-3

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2519339
CAS No.: 950250-64-3
M. Wt: 338.386
InChI Key: YSUYASWRJMQELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.

    Introduction of Substituents: The 2-fluorophenyl and 4-methylphenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-bromophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-iodophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

The molecular formula of this compound is C16H18FN3OC_{16}H_{18}FN_3O. Its molecular weight is approximately 303.34 g/mol.

Physical Properties

PropertyValue
Molecular Weight303.34 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antitumor Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising antitumor properties. For instance, a related triazole compound showed an IC50_{50} value of 6.06 μM against H460 lung cancer cells, indicating significant cytotoxicity and potential for further development as an anticancer agent . The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation, which are critical in cancer cell death.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of triazole derivatives. One study indicated that a structurally similar compound could inhibit neuroinflammation and protect against neurotoxicity in SH-SY5Y cells at concentrations up to 50 μM . The compound's ability to block the NF-κB signaling pathway was identified as a key mechanism behind its anti-inflammatory effects.

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. A derivative exhibited significant activity against various bacterial strains, showcasing the potential for development as an antibiotic. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can enhance antibacterial efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition leads to increased levels of acetylcholine, enhancing cognitive functions .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through ROS generation and activation of caspases . This process is essential for eliminating malignant cells.
  • Anti-inflammatory Properties : By blocking inflammatory pathways such as NF-κB, these compounds can reduce inflammation in neuronal tissues, providing protective effects against neurodegeneration .

Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives reported that one compound significantly inhibited tumor growth in xenograft models. The treatment resulted in reduced tumor size and improved survival rates among treated mice compared to controls.

Study 2: Neuroprotection in Animal Models

In a scopolamine-induced model of Alzheimer's disease, administration of a related triazole compound improved cognitive function and memory retention in treated animals. Behavioral tests showed significant improvements compared to untreated groups .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-3-6-17-18(19(25)21-16-8-5-4-7-15(16)20)22-23-24(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUYASWRJMQELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.